![molecular formula C28H30N2O6S B11956688 Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate CAS No. 19519-00-7](/img/structure/B11956688.png)
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate is a complex organic compound with the molecular formula C19H21NO4S It is known for its unique structure, which includes a benzyl group, a benzyloxycarbonyl group, and a cysteinyltyrosinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the amino group: The amino group of cysteine is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the thioether bond: The thiol group of cysteine is reacted with benzyl bromide to form a thioether bond.
Coupling with tyrosine: The protected cysteine derivative is then coupled with tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for the reduction of the benzyloxycarbonyl group.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyloxycarbonyl group allows for selective binding to certain proteins, while the cysteinyltyrosinate moiety can interact with active sites or binding pockets.
類似化合物との比較
Similar Compounds
- Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinate
- Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate
Uniqueness
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
特性
CAS番号 |
19519-00-7 |
|---|---|
分子式 |
C28H30N2O6S |
分子量 |
522.6 g/mol |
IUPAC名 |
methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C28H30N2O6S/c1-35-27(33)24(16-20-12-14-23(31)15-13-20)29-26(32)25(19-37-18-22-10-6-3-7-11-22)30-28(34)36-17-21-8-4-2-5-9-21/h2-15,24-25,31H,16-19H2,1H3,(H,29,32)(H,30,34) |
InChIキー |
CKRMEAQSAWWREQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



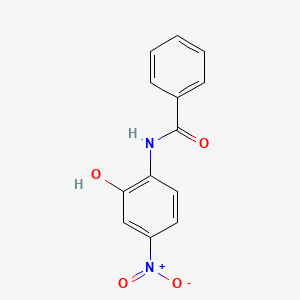
![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)


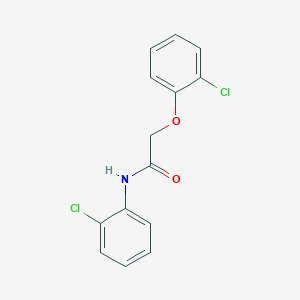

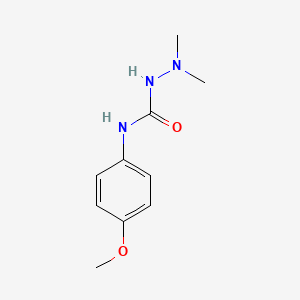

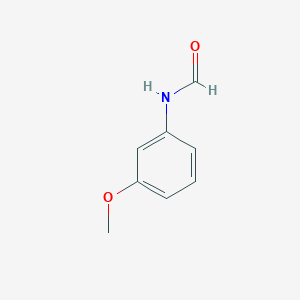

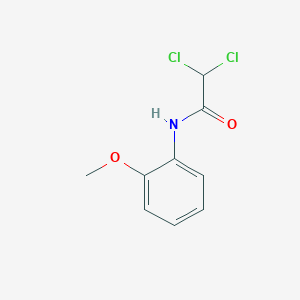
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)

